An In-depth Technical Guide to the Chemical Properties and Reactivity of Bromomethylenecyclohexane
An In-depth Technical Guide to the Chemical Properties and Reactivity of Bromomethylenecyclohexane
Abstract
Bromomethylenecyclohexane is a versatile vinylic bromide that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring an exocyclic double bond, offers distinct reactivity profiles compared to its endocyclic isomers. This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and spectral characteristics of bromomethylenecyclohexane. Tailored for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven insights, focusing on the causality behind experimental design and the application of this reagent in constructing complex molecular architectures.
Molecular Structure and Physicochemical Properties
Bromomethylenecyclohexane, with the chemical formula C₇H₁₁Br, possesses a cyclohexane ring with an exocyclic double bond substituted with a bromine atom.[1][2] This structure is fundamental to its chemical behavior, differentiating it from isomers such as 1-(bromomethyl)cyclohexene. The sp² hybridization of the vinylic carbons and the inherent polarity of the C-Br bond are the primary determinants of its reactivity.
Caption: Molecular Structure of Bromomethylenecyclohexane.
Key physicochemical properties are summarized in the table below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | bromomethylidenecyclohexane | [2] |
| CAS Number | 1121-49-9 | [2] |
| Molecular Formula | C₇H₁₁Br | [1] |
| Molecular Weight | 175.07 g/mol | [1] |
| Appearance | Assumed to be a colorless to light yellow liquid | N/A |
| Boiling Point | 72-80 °C @ 15 mm Hg | [2] |
| Density | 1.326 g/mL at 25 °C | [2] |
| Flash Point | 130 °F (54.4 °C) | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | N/A |
Synthesis of Bromomethylenecyclohexane
The construction of the exomethylene bromide moiety is most effectively achieved via the Wittig reaction. This venerable transformation allows for the direct conversion of a ketone (cyclohexanone) into the target alkene with high regioselectivity. The causality for this choice rests on the reaction's reliability and tolerance for the halide functional group.
The overall synthetic strategy involves the reaction of cyclohexanone with the ylide generated from (bromomethyl)triphenylphosphonium bromide.
Caption: General workflow for the synthesis via the Wittig reaction.
Protocol 2.1: Synthesis via Wittig Reaction
This protocol describes a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-specific instrumentation and scale.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation (In-situ): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (bromomethyl)triphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via cannula and cool the resulting suspension to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The choice of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation of the phosphonium salt without competing side reactions. d. Allow the mixture to stir at -78 °C for 1 hour, during which the deep red color of the ylide should develop.
-
Wittig Reaction: a. To the cold ylide solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via cannula. b. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or petroleum ether) to isolate the pure bromomethylenecyclohexane.
Chemical Reactivity and Mechanistic Pathways
The reactivity of bromomethylenecyclohexane is dominated by its vinyl bromide functional group. Unlike saturated alkyl bromides, direct Sₙ2 nucleophilic substitution is generally disfavored due to the high energy of the transition state.[3] Instead, the compound excels as a substrate in transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Bromomethylenecyclohexane is an excellent partner in a variety of palladium-catalyzed reactions, including the Suzuki,[4][5] Stille,[6] and Sonogashira[7][8] couplings. These reactions provide powerful methods for forming new carbon-carbon bonds at the sp²-hybridized carbon, enabling the synthesis of complex substituted cyclohexenes. The general order of reactivity for halides in these couplings is I > Br > Cl.[8][9] Vinyl bromides are typically more reactive than aryl bromides, making them highly useful substrates.[8]
Sonogashira Coupling: This reaction couples the vinyl bromide with a terminal alkyne to form a conjugated enyne.[10] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an anhydrous solvent.[11][12] The copper co-catalyst is crucial as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
Caption: The catalytic cycle for the Sonogashira coupling reaction.
Protocol 3.1: Representative Sonogashira Coupling
This protocol provides a general framework for coupling bromomethylenecyclohexane with a terminal alkyne.
Materials:
-
Bromomethylenecyclohexane (1.0 equivalent)
-
Terminal Alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Anhydrous triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF or DMF (co-solvent, optional)
Procedure:
-
Reaction Setup: a. To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and bromomethylenecyclohexane. b. Add the anhydrous amine solvent via cannula. If a co-solvent is used, add it at this stage. c. Stir the mixture for 10-15 minutes to ensure dissolution.
-
Reaction Execution: a. Add the terminal alkyne dropwise to the stirred mixture. b. Stir the reaction at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11] Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.
-
Workup and Purification: a. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the amine solvent. b. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts, followed by a brine wash. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography on silica gel.[11]
Other Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reacts with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.[4][13]
-
Stille Coupling: Utilizes an organostannane reagent to couple with the vinyl bromide, offering excellent functional group tolerance.[14]
Spectroscopic Analysis
Definitive, publicly available spectra for bromomethylenecyclohexane are scarce. However, a detailed analysis based on its structure and comparison with isomers allows for reliable prediction of its key spectral features.
-
¹H NMR Spectroscopy: The most characteristic signals will be from the two diastereotopic protons on the exocyclic methylene carbon, which are expected to appear as singlets or narrow doublets in the region of 5.5-6.0 ppm. The ten protons on the cyclohexane ring will appear as a series of complex multiplets, likely between 1.5 and 2.5 ppm.
-
¹³C NMR Spectroscopy: The spectrum will be defined by two signals in the sp² region: one for the bromine-bearing carbon (~100-110 ppm) and one for the quaternary ring carbon of the double bond (~140-150 ppm). The five sp³ carbons of the cyclohexane ring will appear in the aliphatic region (~25-40 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular ions would be at m/z = 174 and 176. Key fragmentation pathways would include the loss of a bromine radical (M-Br)⁺ at m/z = 95 and the loss of HBr (M-HBr)⁺ at m/z = 94.
-
Infrared (IR) Spectroscopy: The IR spectrum will display key absorption bands confirming the structure.
-
C-H stretch (vinylic): A sharp peak just above 3000 cm⁻¹ (e.g., ~3050-3080 cm⁻¹).
-
C-H stretch (aliphatic): Strong peaks just below 3000 cm⁻¹ (e.g., ~2850-2950 cm⁻¹).
-
C=C stretch: A medium-intensity peak in the 1640-1680 cm⁻¹ region.
-
C-Br stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹.
-
Handling, Storage, and Safety
Bromomethylenecyclohexane is classified as a flammable liquid and requires careful handling to minimize risk.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All sources of ignition, including sparks and open flames, must be eliminated from the work area. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications in Research and Development
The utility of bromomethylenecyclohexane lies in its ability to act as a versatile scaffold. The exocyclic double bond can be further functionalized or incorporated into larger molecular systems.
-
Pharmaceutical Synthesis: As an intermediate, it can be used to introduce the methylenecyclohexane moiety into potential drug candidates. Cross-coupling reactions allow for the attachment of complex aromatic, heterocyclic, or acetylenic groups, which are prevalent in active pharmaceutical ingredients (APIs).
-
Materials Science: The enyne structures synthesized from Sonogashira couplings are important precursors for polymers and advanced organic materials with unique electronic and photophysical properties.
-
Agrochemicals: The cyclohexane ring is a common feature in pesticides and herbicides. Bromomethylenecyclohexane serves as a starting point for creating new derivatives for screening and development.
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